molecular formula C15H16N4S B8109476 2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8109476
M. Wt: 284.4 g/mol
InChI Key: YYXBTUQDGQZFIA-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyridine core substituted with a piperidin-4-yl group at position 2 and a thiophen-3-yl group at position 4. The triazolo-pyridine scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-2-14-17-15(11-3-6-16-7-4-11)18-19(14)9-12(1)13-5-8-20-10-13/h1-2,5,8-11,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXBTUQDGQZFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

  • Hydrazine Substitution : React 2-chloro-6-thiophen-3-ylpyridine with hydrazine hydrate in i-propanol to form 2-hydrazinyl-6-thiophen-3-ylpyridine.

  • Cyclization : Treat the hydrazinyl intermediate with an oxidizing agent (e.g., I₂, DMSO) to form 6-thiophen-3-yl-triazolo[1,5-a]pyridine.

  • Piperidine Introduction : Substitute the hydrogen at position 2 with piperidin-4-yl via NAS using piperidine in the presence of a base (e.g., KOtBu) and a palladium catalyst.

Buchwald-Hartwig Amination

For more challenging substitutions, a palladium-catalyzed coupling is employed:

  • Halogenation : Introduce a bromine atom at position 2 of the triazolopyridine core.

  • Coupling : React with piperidin-4-ylamine using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C.

Optimization and Mechanistic Considerations

Cyclization Efficiency

The cyclization step is highly sensitive to electronic effects. Electron-withdrawing groups (e.g., nitro) on the pyridine ring can induce Dimroth rearrangements, altering regioselectivity. For the target compound, the absence of strong electron-withdrawing groups ensures the triazole forms at the desired position.

Functional Group Compatibility

  • Thiophene Stability : Thiophene remains intact under mild cyclization conditions (pH 7–9, <100°C).

  • Piperidine Protection : The amine group in piperidine may require Boc protection during harsh reactions (e.g., cyclization at high temperatures).

Analytical Characterization

Successful synthesis is confirmed via spectroscopic methods:

  • ¹H NMR : Distinct signals for thiophene protons (δ 7.2–7.4 ppm) and piperidine protons (δ 2.5–3.1 ppm).

  • LC-MS : Molecular ion peak at m/z 313.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazolopyridine core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of Selected [1,2,4]Triazolo[1,5-a]pyridine Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Target Compound Piperidin-4-yl (2), Thiophen-3-yl (6) Triazole, Pyridine, Thiophene ~298.36*
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Bromo (6) Triazole, Pyridine, Halogen 198.02
[1,2,4]Triazolo[1,5-a]pyridin-6-ylboronic Acid Boronic Acid (6) Triazole, Pyridine, Boron 162.94
7-Chloro-[1,2,4]triazolo[1,5-a]pyridine Chloro (7) Triazole, Pyridine, Halogen 153.57
3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Methyl (3,8), Amino (6) Triazole, Pyridine, Methyl, Amine ~162.20

*Calculated based on formula C₁₅H₁₆N₄S.

Key Observations :

  • Halogenated Derivatives (e.g., 6-bromo, 7-chloro): These exhibit lower molecular weights and higher electrophilicity, making them intermediates for cross-coupling reactions (e.g., Suzuki reactions for boronic acid derivatives) .
  • Piperidine/Thiophene Substitution : The target compound’s bulky, electron-rich substituents may enhance binding to hydrophobic pockets in biological targets compared to smaller groups like halogens .

Key Observations :

  • The target compound likely requires multi-step synthesis, starting with thiophene and piperidine precursors, followed by cyclization under acidic conditions (e.g., polyphosphoric acid) .
  • Halogenated derivatives are more straightforward to synthesize but lack the pharmacokinetic advantages of nitrogen- or sulfur-containing substituents .

Key Observations :

  • Anticancer Potential: Triazolo-pyridines with bulky substituents (e.g., diaryl groups) show potent tubulin inhibition (IC₅₀ < 1 μM), suggesting the target compound’s thiophene and piperidine groups may similarly enhance antitubulin activity .
  • Antimicrobial Activity : Thiophene-containing derivatives (e.g., thiadiazole hybrids) exhibit moderate antimicrobial effects, implying the target compound could be explored for dual anticancer/antimicrobial applications .

Physicochemical Properties

Table 4: Physicochemical Comparison

Property Target Compound 6-Bromo Derivative 7-Chloro Derivative
Molecular Weight ~298.36 198.02 153.57
Solubility Moderate (DMSO) High (Organic solvents) Moderate
LogP (Predicted) ~2.8 ~1.5 ~1.2
Hazard Profile Not reported H315, H319, H335 H315, H319

Key Observations :

  • The target compound’s higher logP (lipophilicity) may improve cell membrane permeability compared to halogenated analogues .
  • Safety data for the target compound are lacking, but related bromo/chloro derivatives require careful handling due to skin/eye irritation risks .

Biological Activity

2-Piperidin-4-yl-6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring and a thiophene moiety attached to a triazole-pyridine core. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds within the triazolo[1,5-a]pyridine class. For instance, derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 μg/mL, indicating potent antibacterial activity .

Anti-HIV Activity

Research has indicated that compounds similar to this compound exhibit anti-HIV properties. In vitro studies demonstrated that certain derivatives effectively inhibited HIV-1 reverse transcriptase with reduced cytotoxicity (CC50 > 200 μM), making them potential candidates for further development in HIV treatment strategies .

Neuroprotective Effects

The compound's ability to interact with adenosine receptors has been explored in the context of neurodegenerative diseases. Specifically, it has been suggested that multi-target ligands like this compound could promote neuronal survival by modulating receptor activity, which is critical in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be rationalized through SAR studies. Variations in substituents on the piperidine and thiophene rings significantly influence the compound's affinity for biological targets. For instance, modifications that enhance lipophilicity often correlate with increased potency against specific receptors or enzymes involved in disease processes .

Case Studies

Study Findings
Study on Antimicrobial ActivityDerivatives showed MIC values as low as 0.78 μg/mL against MRSA .
Anti-HIV EvaluationCompounds exhibited significant inhibition of HIV-1 reverse transcriptase with minimal cytotoxicity .
Neuroprotective PotentialMulti-target ligands demonstrated neuroprotective effects through adenosine receptor modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [1,2,4]triazolo[1,5-a]pyridine derivatives, and how do they apply to the target compound?

  • Methodology : The core scaffold is typically synthesized via oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, MnO₂, or PIFA . For derivatives with substituents (e.g., thiophen-3-yl or piperidin-4-yl), Suzuki coupling or nucleophilic substitution can be employed. highlights ternary condensation reactions using hydrazones, aldehydes, and malononitrile under reflux with piperidine. For the target compound, functionalization at the 2- and 6-positions would require sequential cross-coupling or cyclization steps.
  • Key Data :

  • Example reaction: Hydrazone + aldehyde + malononitrile → triazolo[1,5-a]pyridine (72% yield) .
  • Oxidative cyclization with MnO₂ achieves >80% efficiency for brominated derivatives .

Q. How can spectroscopic and crystallographic methods resolve the structural ambiguities of triazolopyridine derivatives?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.26–8.42 ppm in CDCl₃ ).
  • X-ray crystallography : Used to confirm fused-ring planarity (r.m.s. deviation: 0.0068 Å) and dihedral angles (e.g., 61.4° phenyl tilt in ethyl 6-methyl-8-phenyl derivatives ).
    • Application : For the target compound, crystallography would clarify piperidine and thiophene ring orientations, critical for SAR studies.

Q. What in vitro assays are suitable for preliminary biological screening of triazolopyridine derivatives?

  • Methodology :

  • Kinase inhibition : JAK2 inhibition assays (IC₅₀ values via ADP-Glo™ kinase assays, as in CEP-33779, IC₅₀ = 1.8 nM ).
  • Antioxidant activity : DPPH radical scavenging or ROS reduction in cell lines (e.g., compound 13 in showed dose-dependent oxidative stress attenuation in C. elegans).
    • Considerations : Use HEK293 or cancer cell lines for cytotoxicity profiling alongside target-specific assays.

Advanced Research Questions

Q. How do substituent variations at the 2- and 6-positions influence JAK2 selectivity and potency?

  • Data Analysis :

  • Meta-substitution on aryl groups at C8 enhances JAK2 selectivity over JAK3 (e.g., compound 23 in : >100-fold selectivity) .
  • Piperidin-4-yl at C2 improves pharmacokinetics (oral bioavailability >60% in rats ).
    • Experimental Design :
  • Synthesize analogs with substituted thiophene/piperidine moieties.
  • Compare IC₅₀ values across JAK isoforms using recombinant kinase assays.

Q. What strategies resolve contradictions in synthetic yields between traditional and microwave-mediated methods?

  • Case Study : Traditional reflux (8 hours, 72% yield ) vs. microwave (30 minutes, 85% yield ).
  • Resolution : Optimize microwave parameters (power, solvent polarity) to reduce side reactions. For example, DMF in microwave synthesis minimizes byproducts via rapid heating .
  • Validation : Use LC-MS to track intermediate formation (e.g., enaminonitrile intermediates in ).

Q. How can computational modeling predict the binding modes of triazolopyridine derivatives to therapeutic targets?

  • Methods :

  • Docking : AutoDock Vina or Schrödinger for JAK2 ATP-binding site (e.g., CEP-33779 forms H-bonds with Leu855 and Asp939 ).
  • MD Simulations : GROMACS for stability analysis (e.g., piperidine ring flexibility impacts residence time).
    • Integration : Combine with mutagenesis (e.g., JAK2 Leu855Ala) to validate predicted interactions.

Q. What in vivo models are appropriate for evaluating antioxidative and lifespan-extending effects?

  • Model : C. elegans ( ):

  • Assays : Lifespan extension under oxidative stress (e.g., 20% increase at 50 µM compound 13), malondialdehyde (MDA) reduction .
  • Mechanism : RNAi knockdown of sod-3 or daf-16 to link activity to stress-response pathways.
    • Translation : Murine models for age-related diseases (e.g., high-fat diet-induced oxidative stress).

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